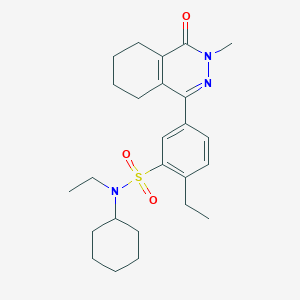methyl}-4,5-dimethylthiophen-2-yl)benzamide](/img/structure/B11322931.png)
N-(3-{[(4,6-dimethylpyrimidin-2-yl)amino](phenyl)methyl}-4,5-dimethylthiophen-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{(4,6-dimethylpyrimidin-2-yl)aminomethyl}-4,5-dimethylthiophen-2-yl)benzamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring, a thiophene ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{(4,6-dimethylpyrimidin-2-yl)aminomethyl}-4,5-dimethylthiophen-2-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the synthesis of the pyrimidine and thiophene rings separately, followed by their coupling through a series of reactions. The reaction conditions often involve the use of solvents like ethanol and reagents such as arginine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced purification techniques, including recrystallization and chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-{(4,6-dimethylpyrimidin-2-yl)aminomethyl}-4,5-dimethylthiophen-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the formation of different reduced products.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-{(4,6-dimethylpyrimidin-2-yl)aminomethyl}-4,5-dimethylthiophen-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties and ability to inhibit specific kinases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-{(4,6-dimethylpyrimidin-2-yl)aminomethyl}-4,5-dimethylthiophen-2-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets through hydrogen bonds, hydrophobic interactions, and π-π stacking . This binding can inhibit the activity of specific enzymes or modulate receptor functions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- 2-Pyrimidinamine, 4,6-dimethyl-
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl)
Uniqueness
N-(3-{(4,6-dimethylpyrimidin-2-yl)aminomethyl}-4,5-dimethylthiophen-2-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in various fields of research.
Properties
Molecular Formula |
C26H26N4OS |
|---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
N-[3-[[(4,6-dimethylpyrimidin-2-yl)amino]-phenylmethyl]-4,5-dimethylthiophen-2-yl]benzamide |
InChI |
InChI=1S/C26H26N4OS/c1-16-15-17(2)28-26(27-16)29-23(20-11-7-5-8-12-20)22-18(3)19(4)32-25(22)30-24(31)21-13-9-6-10-14-21/h5-15,23H,1-4H3,(H,30,31)(H,27,28,29) |
InChI Key |
OVLBQOXMHYBELL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(C2=CC=CC=C2)C3=C(SC(=C3C)C)NC(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-furylmethyl)-8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11322853.png)
![2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(furan-2-ylmethyl)ethanamine](/img/structure/B11322860.png)
![4-chloro-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11322869.png)
![{4-[2-(3-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(thiophen-2-yl)methanone](/img/structure/B11322881.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11322893.png)
![2,7-bis(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11322897.png)



![1-(4-Chlorophenyl)-3-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)urea](/img/structure/B11322912.png)
![4-[(4-methylbenzyl)sulfanyl]-1-(2-phenylethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11322913.png)
![2-(3,5-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11322919.png)
![3-(4-fluorophenyl)-N-hexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11322924.png)
![N-(2,6-dimethylphenyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B11322928.png)
